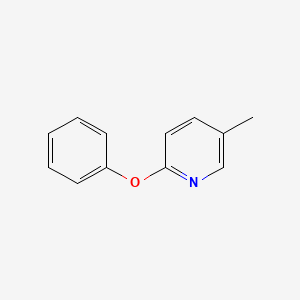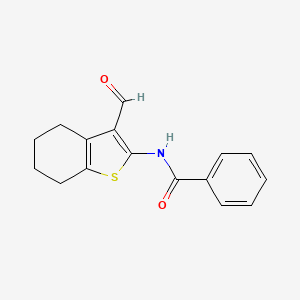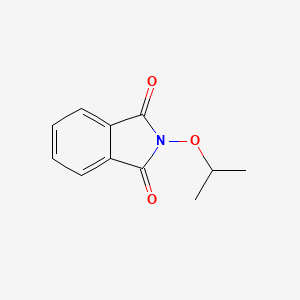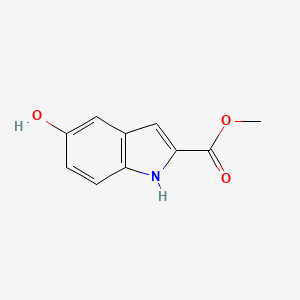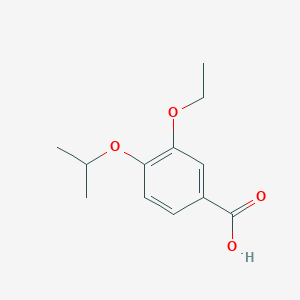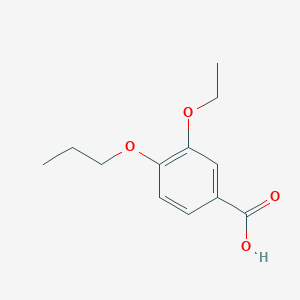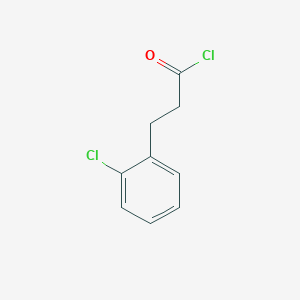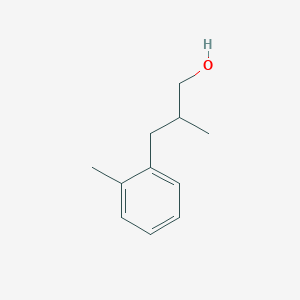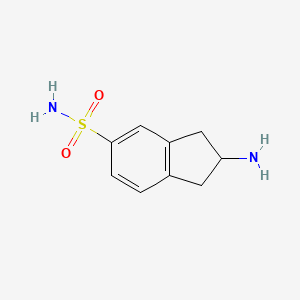
2-amino-2,3-dihydro-1H-indene-5-sulfonamide
Vue d'ensemble
Description
Le 2-amino-2,3-dihydro-1H-indène-5-sulfonamide est un composé chimique qui a suscité l'intérêt en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et les procédés industriels. Ce composé est caractérisé par son squelette indène, qui est une structure bicyclique constituée d'un cycle benzène fusionné à un cycle cyclopentène, avec un groupe amino et un groupe sulfonamide attachés.
Applications De Recherche Scientifique
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes or receptors involved in disease pathways.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Industry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and migration .
Mode of Action
The compound binds with DDR1, suppressing its kinase activity . This interaction inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition . The binding affinity (Kd value) of one of the representative compounds, 7f, for DDR1 is 5.9 nM .
Biochemical Pathways
The inhibition of DDR1 signaling affects multiple biochemical pathways. It primarily disrupts the collagen-induced signaling pathways, leading to the suppression of epithelial-mesenchymal transition . This transition is a key process in cancer progression, where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells.
Pharmacokinetics
The compound’s ability to bind ddr1 and inhibit its activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the colony formation of pancreatic cancer cells . In vivo studies have shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the tumor microenvironment, characterized by factors such as hypoxia and altered extracellular matrix, can potentially influence the activity of compounds targeting DDR1 .
Analyse Biochimique
Biochemical Properties
2-amino-2,3-dihydro-1H-indene-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting DDR1 signaling . It also affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) pathway, which is critical for cancer metastasis . Additionally, this compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of DDR1, forming hydrogen bonds with key residues such as Met704 and Thr701 . This binding inhibits DDR1’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on DDR1 over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to normal tissues . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for clinical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s and sulfotransferases, which modify the compound to facilitate its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-amino-2,3-dihydro-1H-indène-5-sulfonamide implique généralement les étapes suivantes :
Formation du squelette indène : Le squelette indène peut être synthétisé par une réaction de Diels-Alder entre un diène et un diénophile.
Introduction du groupe amino : Le groupe amino peut être introduit par une réaction de substitution nucléophile, où une amine appropriée réagit avec un dérivé indène halogéné.
Formation de sulfonamide : Le groupe sulfonamide est introduit en faisant réagir le composé amino-indène avec un chlorure de sulfonyle en milieu basique.
Méthodes de production industrielle
La production industrielle du 2-amino-2,3-dihydro-1H-indène-5-sulfonamide peut impliquer des versions optimisées des voies synthétiques ci-dessus, en mettant l'accent sur la mise à l'échelle, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants sont choisis pour maximiser le rendement et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-2,3-dihydro-1H-indène-5-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides sulfoniques ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en d'autres groupes fonctionnels, tels que les amines.
Substitution : Les groupes amino et sulfonamide peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le 2-amino-2,3-dihydro-1H-indène-5-sulfonamide présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'inhibiteur d'enzymes ou de récepteurs impliqués dans les voies pathologiques.
Biologie : La capacité du composé à interagir avec des cibles biologiques le rend utile pour étudier les processus cellulaires et les voies de signalisation.
Industrie : Il peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 2-amino-2,3-dihydro-1H-indène-5-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de DDR1, il se lie au domaine kinase de DDR1, bloquant son activité et inhibant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires . Cela en fait un agent thérapeutique potentiel pour des maladies telles que le cancer.
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-2,3-dihydro-1H-indène-5-carboxamide : Ce composé est similaire en structure mais possède un groupe carboxamide au lieu d'un groupe sulfonamide.
2,3-dihydro-1H-indène-5-sulfonamide : Il manque le groupe amino mais conserve la fonctionnalité sulfonamide, ce qui peut modifier sa réactivité et son activité biologique.
Unicité
Le 2-amino-2,3-dihydro-1H-indène-5-sulfonamide est unique en raison de la présence à la fois des groupes amino et sulfonamide, qui confèrent des propriétés chimiques et des activités biologiques distinctes. Sa double fonctionnalité permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWXUWAWIYLUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
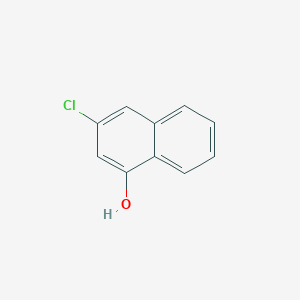
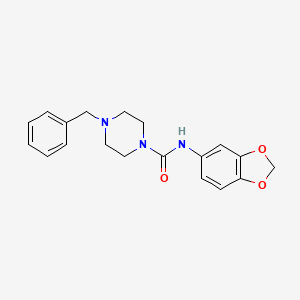


![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)
